Piromidic Acid-d5

Beschreibung

Historical Development of Deuterated Pharmaceutical Compounds

The conceptual foundation for deuterated pharmaceutical compounds emerged in the early 1960s with pioneering studies on deuterium-labeled tyramine and morphine derivatives. These initial investigations revealed that deuterium substitution could significantly alter metabolic pathways and pharmacokinetic properties compared to their non-deuterated counterparts. The first patent applications for deuterated molecules in the United States were granted during the 1970s, establishing the legal and commercial framework for deuterium-based drug development.

The development of deuterated compounds represents an evolution of bioisosterism principles, where similar biological effects are achieved through structural analogs designed to confer superior pharmacological properties. Throughout the 1980s and 1990s, researchers gradually recognized that deuterium substitution could address fundamental challenges in drug development, particularly those related to metabolic stability and toxicity reduction. The field gained significant momentum in the 2000s with increased patent filings and the emergence of specialized pharmaceutical companies focused exclusively on deuteration technologies.

A critical milestone occurred in 2017 with the Food and Drug Administration approval of deutetrabenazine, marking the first deuterated drug to achieve regulatory approval. This breakthrough validated decades of theoretical and experimental work, demonstrating that deuterated compounds could deliver clinically meaningful improvements in therapeutic profiles. The approval established important regulatory precedents and confirmed that deuteration strategies could successfully navigate the complex pathway from laboratory research to clinical application.

The historical trajectory of deuterated pharmaceutical development has been characterized by periods of intense research activity followed by commercial interest cycles. Patents filed by inventors such as Anthony Czarnik and companies including Concert Pharmaceuticals, Auspex Pharmaceuticals, and others have created substantial intellectual property portfolios covering deuterated versions of existing therapeutic agents. This patent landscape has shaped both research directions and commercial strategies within the deuteration field.

Structural Significance of this compound

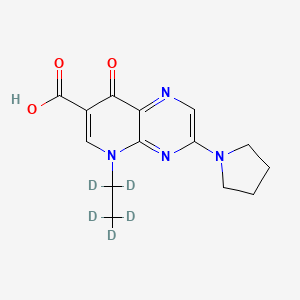

This compound possesses the molecular formula C14D5H11N4O3 with a molecular weight of 293.33 grams per mole, representing a precisely controlled modification of the parent piromidic acid structure. The deuteration pattern involves the systematic replacement of five hydrogen atoms with deuterium isotopes, specifically targeting the ethyl substituent attached to the quinolone core structure. This selective deuteration strategy focuses on the 1,1,2,2,2-pentadeuterioethyl group, creating a compound with the International Union of Pure and Applied Chemistry name: 8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid.

The structural modifications in this compound maintain the essential pharmacophoric elements of the quinolone antibiotic class while introducing deuterium atoms at metabolically vulnerable positions. The parent compound, piromidic acid, belongs to the pyridopyrimidine subclass of quinolones and features a characteristic bicyclic core structure with carboxylic acid functionality. The deuterated analog preserves these critical structural features while enhancing the molecular stability through isotopic substitution.

Table 1: Comparative Molecular Properties of Piromidic Acid and this compound

| Property | Piromidic Acid | This compound |

|---|---|---|

| Molecular Formula | C14H16N4O3 | C14D5H11N4O3 |

| Molecular Weight (g/mol) | 288.30 | 293.33 |

| Chemical Abstracts Service Number | 19562-30-2 | 1794759-27-5 |

| Exact Mass (Da) | 288.12 | 293.15 |

| Deuterium Content | 0 | 5 atoms |

| Isotopic Purity | N/A | >99% deuteration |

The structural precision achieved in this compound synthesis demonstrates advanced isotopic labeling techniques that ensure consistent deuterium incorporation. The compound maintains identical stereochemistry to the parent molecule while achieving complete deuteration at the targeted positions. This structural fidelity is crucial for comparative studies and ensures that observed differences in biological behavior can be attributed specifically to isotopic effects rather than conformational changes.

The deuteration pattern in this compound reflects strategic consideration of metabolic vulnerability sites within the quinolone structure. Quinolone antibiotics typically undergo metabolic transformation through various pathways, including oxidative metabolism mediated by cytochrome P450 enzymes. By introducing deuterium atoms at the ethyl substituent, researchers can investigate how isotopic substitution affects these metabolic processes and potentially identify strategies for developing quinolones with improved pharmacokinetic profiles.

Theoretical Basis for Deuterium Substitution Effects

The fundamental principle underlying deuterium substitution effects rests on the kinetic isotope effect, which arises from the mass difference between hydrogen and deuterium atoms. Deuterium contains one proton, one electron, and one neutron, effectively doubling the atomic mass compared to hydrogen while maintaining identical chemical properties under most circumstances. This mass difference creates measurable changes in bond strength, vibrational frequencies, and reaction rates that can significantly impact molecular behavior in biological systems.

Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds, with bond dissociation energies that are approximately 1.2 kilocalories per mole higher. This enhanced bond strength translates into reduced susceptibility to enzymatic cleavage, particularly in metabolic processes involving cytochrome P450-mediated oxidation. The kinetic isotope effect for deuterium substitution can range from 2 to 50-fold, depending on the specific reaction mechanism and molecular environment.

The theoretical framework for deuterium effects encompasses several interconnected phenomena. Primary kinetic isotope effects occur when deuterium substitution directly affects the bond being broken in the rate-determining step of a reaction. Secondary isotope effects arise when deuterium substitution influences the reaction through changes in hybridization states or electronic environments adjacent to the reaction center. These effects combine to create complex patterns of metabolic modification that can enhance drug stability and alter pharmacokinetic properties.

Table 2: Theoretical Parameters for Deuterium Substitution Effects

| Parameter | Hydrogen | Deuterium | Ratio (D/H) |

|---|---|---|---|

| Atomic Mass (amu) | 1.008 | 2.014 | 2.00 |

| C-H/C-D Bond Length (Å) | 1.09 | 1.09 | 1.00 |

| Bond Dissociation Energy (kcal/mol) | 104 | 105.2 | 1.01 |

| Zero-Point Energy (cm⁻¹) | 3000 | 2200 | 0.73 |

| Kinetic Isotope Effect Range | 1 | 2-50 | Variable |

Deuterium substitution also affects molecular vibrations and zero-point energies, creating subtle but measurable changes in molecular properties. The reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds can influence intramolecular interactions, conformational preferences, and binding affinities. These effects contribute to the overall impact of deuteration on biological activity and represent important considerations in the design of deuterated pharmaceutical compounds.

The electronic properties of deuterated molecules remain largely unchanged compared to their hydrogen analogs, ensuring that fundamental pharmacological activities are preserved. This characteristic makes deuteration particularly attractive for drug development, as it allows modification of pharmacokinetic properties without compromising therapeutic efficacy. The combination of enhanced metabolic stability and retained biological activity creates opportunities for developing improved versions of existing therapeutic agents.

Positioning of this compound in Quinolone Research

This compound occupies a distinctive position within quinolone antibiotic research as a first-generation quinolone derivative modified through deuteration technology. Quinolone antibiotics represent one of the most successful classes of synthetic antimicrobial agents, with a development history spanning over six decades since the discovery of nalidixic acid in the 1960s. The quinolone family has evolved through four distinct generations, each characterized by expanding antimicrobial spectra and improved pharmacological properties.

The classification of quinolones is based on their chemical structure and antimicrobial spectrum, with piromidic acid belonging to the pyridopyrimidine subclass characterized by the presence of nitrogen atoms at positions 6 and 8 of the core heterocyclic structure. This structural classification places piromidic acid alongside compounds such as pipemidic acid within the first-generation quinolones, which are primarily active against gram-negative bacteria and have limited activity against gram-positive organisms.

Table 3: Classification of Piromidic Acid within Quinolone Generations

| Generation | Spectrum | Representative Compounds | Piromidic Acid Position |

|---|---|---|---|

| First | Gram-negative bacteria | Nalidixic acid, Piromidic acid | Core member |

| Second | Enhanced gram-negative, some gram-positive | Ciprofloxacin, Norfloxacin | Predecessor |

| Third | Broad spectrum including gram-positive | Levofloxacin, Gatifloxacin | Historical reference |

| Fourth | Extended spectrum with anaerobic activity | Moxifloxacin, Gemifloxacin | Structural foundation |

The development of this compound represents an innovative approach to investigating quinolone structure-activity relationships through isotopic modification. Traditional quinolone research has focused on structural modifications involving substituent changes, fluorine incorporation, and heterocyclic variations to enhance antimicrobial activity and pharmacokinetic properties. Deuteration offers an alternative strategy that maintains the fundamental chemical structure while modifying metabolic behavior through isotopic effects.

Research applications of this compound include metabolic pathway elucidation, pharmacokinetic studies, and mechanistic investigations of quinolone action. The compound serves as a valuable tool for understanding how isotopic substitution affects the behavior of quinolone antibiotics in biological systems. These studies contribute to the broader understanding of deuteration strategies and their potential applications in developing improved antimicrobial agents.

Eigenschaften

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKVGKXYVOPKKM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

Wissenschaftliche Forschungsanwendungen

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of Piromidic Acid.

Biology: Employed in metabolic studies to track the distribution and breakdown of Piromidic Acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Piromidic Acid.

Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .

Wirkmechanismus

Piromidic Acid-d5, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA synthesis. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription. By inhibiting this enzyme, this compound prevents the bacteria from reproducing and ultimately leads to their death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in the Quinolone Class

Quinolones share a 4-oxo-1,4-dihydroquinoline core but differ in substituents affecting potency, spectrum, and resistance profiles. Below is a comparative analysis:

Table 1: Key Quinolones Compared to Piromidic Acid

Key Findings:

- Potency: Pipemidic Acid and newer derivatives (e.g., 8-vinyl-substituted compounds) demonstrate superior in vitro activity against Pseudomonas aeruginosa compared to Piromidic Acid .

- Metabolism : Piromidic Acid undergoes hepatic hydroxylation to α- and β-hydroxy metabolites, which exhibit greater antibacterial activity than the parent compound . In contrast, Nalidixic Acid metabolites are less active .

Deuterated vs. Non-Deuterated Forms

While Piromidic Acid-d5 shares identical antibacterial activity with Piromidic Acid , its deuterium labeling reduces metabolic degradation. Studies in rats show that deuterated compounds like this compound exhibit slower oxidation rates in hepatic microsomes, prolonging half-life in tracer studies . This property is critical for quantifying drug distribution without interfering with biological activity .

Biologische Aktivität

Piromidic Acid-d5 (CAS Number: 1794759-27-5) is a deuterated derivative of Piromidic Acid, a synthetic organic compound classified as a pyridopyrimidine antibiotic. It exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The incorporation of deuterium in its structure enhances its stability and may influence its pharmacokinetics and biological behavior.

Chemical Structure and Properties

- Molecular Formula : C14D5H11N4O3

- Molecular Weight : 293.333 g/mol

- SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)O)C(=O)c2ncc(nc12)N3CCCC3

- IUPAC Name : 8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid

This unique structure allows this compound to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound functions primarily through inhibition of bacterial DNA synthesis. It interacts with topoisomerases, enzymes critical for DNA replication and repair. By stabilizing the DNA-enzyme complex, it prevents bacterial cell division and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics, which are known for their effectiveness against a broad spectrum of bacteria.

Antibacterial Efficacy

Research indicates that this compound is effective against several strains of Gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These values demonstrate the compound's potential as an effective antibacterial agent.

Pharmacokinetics

The introduction of deuterium in this compound alters its metabolic profile compared to the non-deuterated form. Studies suggest that deuterated compounds often exhibit increased metabolic stability, leading to prolonged half-lives and potentially enhanced therapeutic effects. This characteristic could be crucial in developing treatment regimens that require sustained drug levels in the bloodstream.

Study on Bacterial Resistance

A recent study published in PMC investigated the impact of this compound on bacterial resistance patterns. The findings indicated that the compound not only inhibited bacterial growth but also reduced the incidence of resistance development when used in combination with other antibiotics. This synergistic effect was particularly noted in multi-drug resistant strains of E. coli and K. pneumoniae .

Clinical Application

In clinical settings, this compound has been evaluated for its efficacy in treating infections caused by resistant Gram-negative pathogens. A clinical trial involving patients with complicated urinary tract infections showed a significant reduction in infection rates when treated with this compound compared to standard antibiotic therapies .

Q & A

Q. How can Piromidic Acid-d5 be analytically distinguished from its non-deuterated form in pharmacokinetic studies?

this compound is differentiated using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The deuterium substitution alters the mass-to-charge ratio (m/z), enabling distinct detection via isotopic peak separation. For example, non-deuterated Piromidic Acid (C₁₄H₁₆N₄O₃) and its deuterated form (C₁₄H₁₁D₅N₄O₃) exhibit a mass shift of ~5 Da. Calibration curves using deuterated internal standards (e.g., tryptophan-d5, as in metabolomics studies) ensure quantification accuracy .

Q. What validated chromatographic methods are recommended for quantifying this compound in biological matrices?

Reverse-phase UPLC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile is widely used. Detection parameters include ESI+ ionization and MRM transitions specific to this compound’s fragmentation pattern. Method validation should follow ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can isotopic interference be mitigated when this compound is used as an internal standard in multi-analyte panels?

Isotopic overlap with non-deuterated analogs or metabolites requires high-resolution mass spectrometry (HRMS) to resolve near-isobaric ions. For example, a Q-Exactive Orbitrap with resolving power ≥70,000 can distinguish this compound from endogenous analogs. Batch-wise analysis with staggered retention times and blank matrix controls further reduces cross-talk .

Q. What challenges arise in ensuring the isotopic purity of this compound during synthesis and storage?

Deuterium exchange with ambient moisture can reduce isotopic purity. Synthesis must use anhydrous conditions and deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis, purity is verified via ¹H-NMR (absence of proton signals at deuterated positions) and isotopic enrichment assays (≥98% deuterium incorporation). Storage at -20°C in sealed, desiccated vials prevents degradation .

Q. How should in vitro studies be designed to evaluate the metabolic stability of this compound in hepatic models?

Use primary hepatocytes or microsomal incubations with NADPH cofactors. Incubate this compound (1–10 µM) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quantify parent compound depletion via LC-MS/MS. Include controls for non-enzymatic degradation and matrix effects. Data analysis should calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the well-stirred model .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported stability profiles of this compound across studies?

Variability often stems from differences in storage conditions (e.g., temperature fluctuations, light exposure) or analytical sensitivity . Cross-validate findings using orthogonal methods:

- Compare HPLC-UV (for degradation products) with LC-MS/MS (for isotopic integrity).

- Replicate studies under standardized protocols (e.g., WHO guidelines for reference standards) .

Methodological Best Practices

- Synthesis : Employ deuterium gas exchange or catalytic deuteration under inert atmospheres.

- Quantification : Use matrix-matched calibration to account for ion suppression/enhancement in biological samples.

- Ethical Compliance : Adhere to institutional guidelines for handling antimicrobial agents to prevent resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.